Diethyl 2-((4-chlorophenylamino)methylene)malonate
Overview
Description
Diethyl 2-((4-chlorophenylamino)methylene)malonate is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its molecular formula C14H16ClNO4 and a molecular weight of 297.73 g/mol . It is often used as an intermediate in organic synthesis and has shown potential in various biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-((4-chlorophenylamino)methylene)malonate can be synthesized through a three-component domino reaction involving diethyl ethoxymethylenemalonate, primary amines, and 1,3-dicarbonyl compounds . This reaction typically yields the desired compound in high purity and good yields (74-96%) under controlled conditions . The reaction is often carried out under microwave irradiation to enhance the reaction rate and efficiency .
Industrial Production Methods
In industrial settings, the production of this compound involves bulk manufacturing processes that ensure high purity and consistent quality . These methods often utilize advanced synthesis techniques and stringent quality control measures to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((4-chlorophenylamino)methylene)malonate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where the chlorine atom or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted malonates .
Scientific Research Applications
Diethyl 2-((4-chlorophenylamino)methylene)malonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of diethyl 2-((4-chlorophenylamino)methylene)malonate involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit the mycelial growth of Fusarium oxysporum by interfering with key biological processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt cellular functions essential for fungal growth .
Comparison with Similar Compounds
Diethyl 2-((4-chlorophenylamino)methylene)malonate can be compared with other similar compounds, such as:
Diethyl 2-((3,4-dichloroanilino)methylene)malonate: This compound has similar structural features but with an additional chlorine atom, which may affect its reactivity and applications.
Diethyl 2-((4-bromophenylamino)methylene)malonate:
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
diethyl 2-[(4-chloroanilino)methylidene]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-10(15)6-8-11/h5-9,16H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGCWGTZXLANQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)Cl)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364546 | |
Record name | Diethyl [(4-chloroanilino)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19056-79-2 | |
Record name | Diethyl [(4-chloroanilino)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIETHYL 2-((4-CHLOROANILINO)METHYLENE)MALONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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